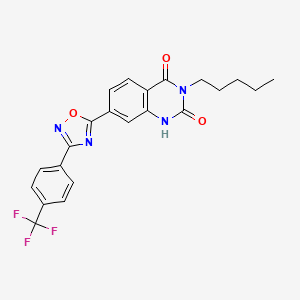
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" is a multifaceted molecule that incorporates several functional groups and structural motifs, such as the quinazoline-2,4-dione core, a 1,2,4-oxadiazole ring, and a trifluoromethylphenyl group. These structural elements are known to contribute to various biological activities, which makes the compound a potential candidate for pharmaceutical applications.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been described in several studies. For instance, a method for synthesizing quinazoline-2,4-diones by reacting 2-thioxo-quinazolin-4-ones with sodamide under mild conditions has been reported . Another study outlines the synthesis of 1,3,4-oxadiazoles, which are structurally similar to the oxadiazole moiety present in the compound of interest . These methods typically involve the formation of intermediate structures followed by cyclization and functional group transformations to achieve the desired quinazoline scaffold.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated using various spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and X-ray crystallography . These techniques allow for the determination of the molecular conformation, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in tautomeric shifts, as indicated by spectral data for triazepinoquinazoline diones . Additionally, quinazoline-2,4-diones can be alkylated or undergo ring-opening reactions under specific conditions . The presence of a 1,2,4-oxadiazole ring also opens up possibilities for further chemical transformations, as oxadiazoles are known to be versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives and related compounds, such as solubility, melting point, and reactivity, can be inferred from their molecular structure and functional groups. The trifluoromethyl group, for instance, is known to influence the electronic properties of the molecule and can enhance the lipophilicity, which may affect the compound's biological activity and pharmacokinetic profile . The 1,2,4-oxadiazole ring is a heterocyclic moiety that contributes to the rigidity of the molecule and can impact its binding affinity to biological targets .
Case Studies
Several studies have evaluated the biological activities of quinazoline derivatives. Compounds with the trifluoromethylquinoline motif have shown significant antimicrobial activity against various microorganisms, suggesting potential as antituberculosis agents . Similarly, quinazoline-2,4-diones have been investigated for their antimicrobial properties and as scaffolds for obtaining selective Gly/NMDA and AMPA receptor antagonists . These case studies highlight the therapeutic potential of quinazoline derivatives in treating infectious diseases and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds bearing the 1,2,4-oxadiazole ring and quinazoline-2,4-dione motifs have been synthesized and characterized for their bioactive properties. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, showing significant antitumor activity toward a panel of 11 cell lines in vitro, demonstrating the potential medicinal applications of these compounds in cancer research (Maftei et al., 2013).
Herbicidal Evaluation
Research into triketone-containing quinazoline-2,4-dione derivatives has revealed their potential as novel herbicides. A study synthesized and bioevaluated a series of these derivatives, finding that many exhibited better or excellent herbicidal activity against broadleaf and monocotyledonous weeds. This indicates the agricultural applications of such compounds in weed control (Da-Wei Wang et al., 2014).
Antimicrobial Activity
Some derivatives of quinazoline-2,4-dione have been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles found that certain compounds showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential uses in antimicrobial therapy (Garudachari et al., 2014).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on related compounds to understand their molecular structure and potential chemical properties. Such studies can provide insights into the behavior of these compounds under different conditions and can be crucial for their application in various fields (Sebastian et al., 2015).
Propiedades
IUPAC Name |
3-pentyl-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-2-3-4-11-29-20(30)16-10-7-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-5-8-15(9-6-13)22(23,24)25/h5-10,12H,2-4,11H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWNXZFRQCIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)
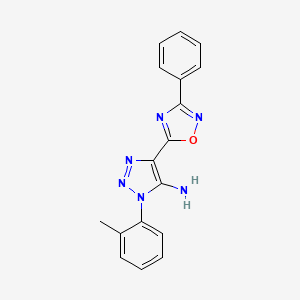
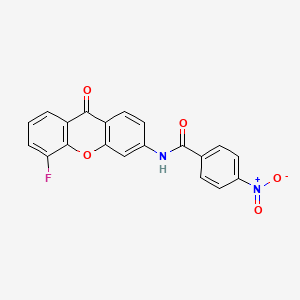
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
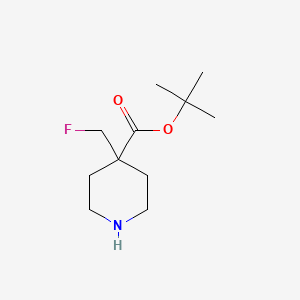
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
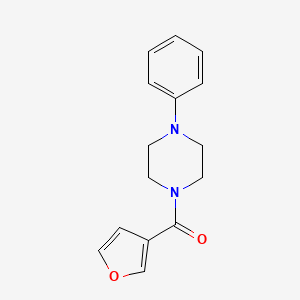
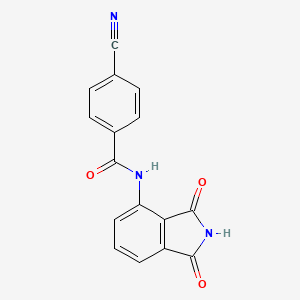
![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)